molecular formula C21H16FN3O4 B2558987 2-(2-Fluorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide CAS No. 1797544-90-1

2-(2-Fluorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide

Cat. No.: B2558987
CAS No.: 1797544-90-1
M. Wt: 393.374
InChI Key: XKFCVOMZXYUDCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furan and phenyl groups) could contribute to the compound’s stability, while the electronegative fluorine atom could create a polar bond with the adjacent carbon, potentially affecting the compound’s solubility and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid. The compound could also participate in reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase the compound’s stability and affect its boiling and melting points .

Scientific Research Applications

Novel Compound Synthesis and Characterization

  • The compound is related to a novel synthesis approach where derivatives like 1,3,4-oxadiazole containing benzimidazole moiety have been synthesized. These derivatives undergo detailed structural characterization through NMR, showcasing the compound's potential for further applications in material science or as intermediates for more complex chemical syntheses (Li Ying-jun, 2012).

Antimicrobial Applications

  • Derivatives of this compound have been evaluated for antimicrobial properties. Specifically, derivatives with fluorine atoms and 1,3,4-oxadiazole rings showed potent antimicrobial activities against a broad panel of bacterial and fungal strains. This indicates the compound's potential use in developing new antimicrobial agents (K. Parikh & D. Joshi, 2014).

Anticancer Research

  • Certain derivatives of the compound have been synthesized and investigated for their potential as Collapsin response mediator protein 1 (CRMP 1) inhibitors, with implications in treating small lung cancer. These derivatives demonstrated significant cell growth inhibition, marking their relevance in anticancer drug development (Ishan I. Panchal et al., 2020).

Photoreactive Properties

  • Research into photoreactions of related compounds, such as flutamide (a compound with similar functional groups), has revealed different photoreactions in various solvents. This insight could inform the compound's applications in photodynamic therapy or the development of light-sensitive materials (Y. Watanabe et al., 2015).

Energetic Material Development

  • The compound's structure is akin to those used in synthesizing insensitive energetic materials, blending oxadiazole rings for stability and performance. These materials have applications in safer explosives or propellants, highlighting the compound's utility in defense and aerospace industries (Qiong Yu et al., 2017).

Mechanism of Action

The mechanism of action would depend on the compound’s intended use. For example, if this compound is a drug, it might interact with a specific biological target to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling and storing the compound to minimize risk .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying the compound’s reactivity, or investigating its potential use in areas such as medicine or materials science .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O4/c22-15-7-2-4-9-17(15)28-13-19(26)23-16-8-3-1-6-14(16)12-20-24-21(25-29-20)18-10-5-11-27-18/h1-11H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFCVOMZXYUDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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